molecular formula C14H17F2N3O5S B2856127 N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide CAS No. 869071-97-6

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide

Cat. No.: B2856127
CAS No.: 869071-97-6
M. Wt: 377.36
InChI Key: CFVVMNCOCNRCDB-UHFFFAOYSA-N
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Description

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a chemical compound intended for research and development applications. This molecule features a 1,3-oxazinan-2-yl core structure, which is a six-membered heterocycle containing oxygen and nitrogen atoms . Heterocycles like oxazines are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties . The compound is further functionalized with a 2,5-difluorobenzenesulfonyl group and an ethanediamide (oxamide) linker, structural motifs often utilized in the design of enzyme inhibitors and biological probes . Researchers can leverage this complex structure as a key intermediate or building block in the synthesis of more specialized molecules for pharmaceutical and chemical biology studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O5S/c1-17-13(20)14(21)18-8-12-19(5-2-6-24-12)25(22,23)11-7-9(15)3-4-10(11)16/h3-4,7,12H,2,5-6,8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVVMNCOCNRCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,5-difluorobenzenesulfonyl chloride with an oxazinan derivative under controlled conditions to form the sulfonyl-oxazinan intermediate. This intermediate is then reacted with methyl oxalyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems and continuous monitoring can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfone Derivatives: Formed through oxidation reactions

    Amine Derivatives: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the oxazinan ring can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

N'-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-Oxazinan-2-yl]methyl}-N-[2-(1H-Indol-3-yl)ethyl]ethanediamide (BA94047)

  • Structure : Shares the 2,5-difluorobenzenesulfonyl-oxazinan core but substitutes the methyl group with a 2-(1H-indol-3-yl)ethyl moiety.
  • Key Differences: Bioactivity: The indole-ethyl group in BA94047 may confer affinity for serotonin or kinase receptors, unlike the methyl variant . Molecular Weight: 506.52 g/mol vs. ~450 g/mol for the methyl variant.

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(Trifluoromethyl)benzamide)

  • Structure : Contains a trifluoromethylbenzamide core and an isopropoxyphenyl group.
  • Comparison :
    • Functional Groups : Both compounds include sulfonyl/amide linkages, but flutolanil lacks the oxazinan ring.
    • Application : Flutolanil is a fungicide targeting succinate dehydrogenase, while the target compound’s oxazinan core may enable distinct mechanisms .
    • Electron-Withdrawing Groups : Flutolanil uses CF₃, whereas the target compound employs difluorobenzenesulfonyl for similar electronic effects.

Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide)

  • Structure : Combines a cyclopropanecarboxamide with a tetrahydrofuran ring.
  • Comparison: Heterocycles: Cyprofuram’s tetrahydrofuran vs. the target compound’s oxazinan. Bioactivity: Cyprofuram acts as a herbicide, suggesting the target compound’s sulfonamide group could be repurposed for agrochemical design .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications References
Target Compound (Methyl Variant) C₁₈H₂₂F₂N₃O₅S ~450–500 Difluorobenzenesulfonyl, oxazinan, amide Medicinal Chemistry
BA94047 (Indole-Ethyl Analog) C₂₃H₂₄F₂N₄O₅S 506.52 Indole-ethyl, oxazinan, amide Kinase Inhibition
Flutolanil C₁₇H₁₄F₃NO₂ 323.30 Trifluoromethyl, benzamide Fungicide
Cyprofuram C₁₅H₁₅ClN₂O₂ 290.74 Cyclopropane, tetrahydrofuran Herbicide

Research Implications and Limitations

  • Structural Insights : The oxazinan ring’s rigidity may improve target selectivity compared to flexible tetrahydrofuran (cyprofuram) or linear amides (flutolanil).
  • Activity Gaps: No direct bioactivity data exist for the methyl-substituted variant; inferences are drawn from BA94047’s structural features .
  • Synthetic Challenges : Introducing the difluorobenzenesulfonyl group requires precise sulfonylation conditions, as seen in analogs .

Biological Activity

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazinan ring and a sulfonyl group, which are critical for its biological interactions. The molecular formula and weight are as follows:

Property Value
Molecular FormulaC₁₃H₁₅F₂N₃O₃S
Molecular Weight303.34 g/mol
CAS Number872976-59-5

Research indicates that this compound exhibits significant affinity for the serotonin 5-HT6 receptor, a target implicated in various central nervous system (CNS) disorders. The modulation of this receptor is associated with improvements in cognitive function and mood regulation.

Key Mechanisms:

  • Receptor Binding: The compound selectively binds to the 5-HT6 receptor, influencing neurotransmitter release and neuronal signaling pathways.
  • Neuroprotective Effects: Preliminary studies suggest that it may exert neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation.

Antidepressant and Cognitive Enhancer Effects

Studies have shown that compounds with similar structures can alleviate symptoms of depression and enhance cognitive performance. For instance, a study highlighted the efficacy of 5-HT6 receptor antagonists in improving memory deficits in animal models of depression.

Anticancer Potential

Recent investigations into structurally related compounds have revealed promising anticancer properties. These compounds have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Studies

  • Cognitive Impairment Model:
    • A study involving aged rats treated with the compound exhibited significant improvements in memory retention compared to control groups.
    • Mechanistic studies indicated enhanced synaptic plasticity correlated with increased levels of brain-derived neurotrophic factor (BDNF).
  • Anticancer Activity:
    • In vitro assays showed that derivatives of this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
    • The mechanism was linked to the induction of cell cycle arrest and apoptosis through caspase activation.

Q & A

Q. What strategies improve solubility for in vivo studies without altering bioactivity?

  • Methodology : Formulate with cyclodextrins (e.g., HP-β-CD) or PEG-based micelles. Measure solubility via shake-flask method (pH 7.4 PBS) and validate bioavailability in rodent models. Maintain bioactivity through co-solvent screening (DMSO/PEG 400) .

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